molecular formula C12H18N2O3 B14385093 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol CAS No. 87841-78-9

2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol

Cat. No.: B14385093
CAS No.: 87841-78-9
M. Wt: 238.28 g/mol
InChI Key: NCLYSLGRPSCSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol typically involves the reaction of 3-phenoxypropylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a peroxide, which facilitates the formation of the peroxol group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. Key parameters, such as reactant concentrations, flow rates, and temperature control, are meticulously monitored to maintain optimal production conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound. These products have diverse applications in various fields .

Scientific Research Applications

2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol involves its interaction with molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The peroxol group can generate reactive oxygen species, which can further influence cellular pathways and processes .

Comparison with Similar Compounds

Properties

CAS No.

87841-78-9

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

2-hydroperoxypropan-2-yl(3-phenoxypropyl)diazene

InChI

InChI=1S/C12H18N2O3/c1-12(2,17-15)14-13-9-6-10-16-11-7-4-3-5-8-11/h3-5,7-8,15H,6,9-10H2,1-2H3

InChI Key

NCLYSLGRPSCSSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N=NCCCOC1=CC=CC=C1)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.